molecular formula C12H19N3O B6632790 (2S)-2-amino-N',N'-dimethyl-4-phenylbutanehydrazide

(2S)-2-amino-N',N'-dimethyl-4-phenylbutanehydrazide

Cat. No. B6632790
M. Wt: 221.30 g/mol
InChI Key: SKENSGCDTDELBN-NSHDSACASA-N
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Description

(2S)-2-amino-N',N'-dimethyl-4-phenylbutanehydrazide, also known as D-amphetamine, is a central nervous system stimulant that has been widely used for its therapeutic effects in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a chiral molecule that exists in two enantiomeric forms, D-amphetamine and L-amphetamine, with the former being the more active form.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N',N'-dimethyl-4-phenylbutanehydrazide involves the inhibition of the reuptake of dopamine and norepinephrine, which increases their concentration in the synaptic cleft. This leads to an increase in the activation of postsynaptic receptors and enhances the release of these neurotransmitters. The resulting effects include increased wakefulness, improved cognitive function, and decreased appetite.
Biochemical and physiological effects:
(2S)-2-amino-N',N'-dimethyl-4-phenylbutanehydrazide has several biochemical and physiological effects. It increases the release of dopamine and norepinephrine, which enhances cognitive function, attention, and alertness. It also increases heart rate and blood pressure, which can lead to cardiovascular complications in some individuals. It decreases appetite and can cause weight loss, which may be beneficial in treating obesity.

Advantages and Limitations for Lab Experiments

(2S)-2-amino-N',N'-dimethyl-4-phenylbutanehydrazide has several advantages for lab experiments. It is a well-established compound that has been extensively studied for its therapeutic effects. It is also relatively easy to synthesize and purify. However, its use in lab experiments is limited by its potential for abuse and dependence, which can make it difficult to obtain regulatory approval for research studies.

Future Directions

There are several future directions for research on (2S)-2-amino-N',N'-dimethyl-4-phenylbutanehydrazide. One area of interest is its potential for treating substance use disorders, particularly in combination with behavioral therapies. Another area of interest is its use in treating depression, as it has been shown to have antidepressant effects in some individuals. Additionally, there is ongoing research into the development of new formulations of the compound that can improve its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of (2S)-2-amino-N',N'-dimethyl-4-phenylbutanehydrazide involves the reaction of phenylacetone with methylamine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

(2S)-2-amino-N',N'-dimethyl-4-phenylbutanehydrazide has been extensively studied for its therapeutic effects in treating ADHD and narcolepsy. It works by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain, which enhances cognitive function, attention, and alertness. It has also been investigated for its potential use in treating depression, obesity, and substance use disorders.

properties

IUPAC Name

(2S)-2-amino-N',N'-dimethyl-4-phenylbutanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-15(2)14-12(16)11(13)9-8-10-6-4-3-5-7-10/h3-7,11H,8-9,13H2,1-2H3,(H,14,16)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKENSGCDTDELBN-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=O)C(CCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)NC(=O)[C@H](CCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-N',N'-dimethyl-4-phenylbutanehydrazide

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